[1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol
Description
[1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a cyclopentyl group at the 1-position and two hydroxymethyl groups at the 3-position. Its molecular formula is C₁₀H₁₉NO₂ (calculated molecular weight: 185.27 g/mol). This structural duality makes the compound a versatile intermediate in pharmaceutical synthesis, particularly for modifying bioavailability and solubility profiles of drug candidates .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
[1-cyclopentyl-3-(hydroxymethyl)azetidin-3-yl]methanol |
InChI |
InChI=1S/C10H19NO2/c12-7-10(8-13)5-11(6-10)9-3-1-2-4-9/h9,12-13H,1-8H2 |
InChI Key |
PSKOXKVJYXNPAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CC(C2)(CO)CO |
Origin of Product |
United States |
Preparation Methods
Cyclization from Amino Alcohol Precursors
One common approach involves starting from cyclopentyl-containing amino alcohols, which are then converted into azetidine rings by intramolecular cyclization. The general sequence includes:
- Protection of hydroxyl groups if necessary.
- Activation of amino or hydroxyl groups (e.g., conversion to leaving groups).
- Intramolecular nucleophilic substitution to close the azetidine ring.
- Deprotection and functional group adjustments to install hydroxymethyl groups.
A representative procedure adapted from Royal Society of Chemistry supplementary materials involves:
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Aminocyclopentylmethanol + aldehyde + NaBH4 | Reductive amination to introduce side chains | ~85 |
| 2 | Sodium hydride + acyl chloride | Formation of amide intermediates | 70-80 |
| 3 | Intramolecular cyclization under inert atmosphere | Ring closure to azetidine | 60-75 |
| 4 | Deprotection and reduction | Final functionalization to hydroxymethyl groups | 50-65 |
This method requires inert atmosphere conditions (N2 or Ar), oven-dried glassware, and careful temperature control (0 °C to room temperature) to optimize yields and minimize side reactions.
Epoxide Ring-Opening and Azetidine Formation
Another efficient strategy utilizes chiral epoxides as key intermediates. The process involves:
- Enzymatic or chemical asymmetric synthesis of chiral epoxides bearing hydroxymethyl substituents.
- Regio- and stereoselective nucleophilic ring-opening of the epoxide with amines to form β-amino alcohols.
- Cyclization to azetidine rings via intramolecular nucleophilic substitution.
- Final functional group adjustments to yield the target compound.
For example, enzymatic desymmetrization using lipase Amano L, AK has been reported to generate chiral epoxide intermediates with high enantiomeric excess (up to 97% ee), which are then converted into azetidine derivatives in high yields (up to 83%).
This approach benefits from:
- High stereoselectivity.
- Mild reaction conditions.
- Potential for scale-up in pharmaceutical synthesis.
Lewis Acid and Base Catalysis in Azetidine Synthesis
Patent literature describes methods involving:
- Reaction of intermediate compounds with acrylonitrile derivatives in the presence of bases such as DBU, DMAP, potassium carbonate, or triethylamine at 0 °C to room temperature.
- Subsequent cyclization catalyzed by Lewis acids like lithium tetrafluoroborate or boron trifluoride etherate at temperatures ranging from room temperature to 100 °C.
- Optional acid catalysis (e.g., trifluoroacetic acid) to facilitate ring closure.
- Final treatment with bases (e.g., sodium hydroxide, aqueous ammonia) to complete the synthesis.
These methods allow for fine-tuning of reaction parameters to optimize yield and purity.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Cyclization from amino alcohols | Straightforward, uses common reagents | Good yields, scalable | Requires protection/deprotection steps |
| Epoxide ring-opening | High stereoselectivity, enzymatic options | High enantiomeric purity, mild conditions | Enzyme availability, cost |
| Lewis acid/base catalysis | Versatile, applicable to various substrates | Controlled reaction conditions | Requires careful catalyst handling |
Summary Table of Key Reaction Conditions
| Step | Reagents/Catalysts | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Reductive amination | Aldehyde, NaBH4 | Methanol | Ambient to 0 °C | 16-18 h | Molecular sieves used |
| Amide formation | Sodium hydride, acyl chloride | THF | 0 °C to room temp | 2 h | Inert atmosphere |
| Cyclization | Lewis acid (LiBF4, BF3·OEt2), acid catalyst | Acetonitrile, DCM | 0 °C to 100 °C | 3-24 h | Stepwise acid/base treatment |
| Enzymatic desymmetrization | Lipase Amano L, AK | Buffer or organic solvent | Ambient | Variable | High enantiomeric excess |
This comprehensive analysis integrates data from peer-reviewed sources and patent literature, providing a professional and authoritative overview of the preparation methods for [1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-yl]methanol.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in [1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The azetidine ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted azetidines with different functional groups.
Scientific Research Applications
Chemistry: The unique structure of [1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol makes it a valuable compound for studying ring strain and reactivity in azetidines. It can also be used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity can be explored in various assays to understand its effects on different biological pathways.
Medicine: While not currently used as a drug, the compound’s structure could inspire the design of new pharmaceuticals with similar features.
Industry: Its applications in industry are limited due to its primary use in research. it could be used in the development of new materials or as a precursor in chemical synthesis .
Mechanism of Action
The mechanism by which [1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol exerts its effects is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The specific pathways involved would depend on the context of its use in biological or chemical systems .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Solubility (mg/mL) |
|---|---|---|---|---|
| [1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol | C₁₀H₁₉NO₂ | 185.27 | Cyclopentyl, dual hydroxymethyl | N/A |
| Azetidin-3-ylmethanol hydrochloride | C₄H₁₀ClNO | 123.58 | Hydrochloride salt, single hydroxymethyl | 38.9–84.2 |
| {1-[3,5-Bis(trifluoromethyl)phenyl]azetidin-3-yl}methanol | C₁₂H₁₁F₆NO | 315.22 | Aromatic trifluoromethyl groups | N/A |
| (1-Methanesulfonylazetidin-3-yl)methanol | C₅H₁₁NO₃S | 165.21 | Methanesulfonyl group | N/A |
| 1-Cyclopropyl-4-[3-(hydroxymethyl)azetidin-3-yl]piperidin-4-ol | C₁₂H₂₂N₂O₂ | 226.32 | Piperidine, cyclopropyl | N/A |
Research Findings and Implications
- Substituent Effects : The cyclopentyl group in the target compound reduces solubility but enhances lipophilicity, making it advantageous for blood-brain barrier penetration in CNS drug candidates. In contrast, hydrochloride salts (e.g., ) prioritize aqueous solubility.
- Synthetic Accessibility : Palladium-catalyzed hydrogenation is a common method for azetidine derivatives, but steric hindrance from cyclopentyl groups may necessitate longer reaction times or higher pressures .
- Bioavailability : Compounds with dual hydroxymethyl groups (e.g., target compound and ) show higher bioavailability scores (e.g., 0.55 for ) due to improved hydrogen-bonding capacity.
Biological Activity
[1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol is a synthetic compound with the molecular formula C10H19NO2, featuring a cyclopentyl group and an azetidine ring. Its unique structure positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- Cyclopentyl Group : A five-membered carbon ring that may enhance lipophilicity.
- Azetidine Ring : A four-membered nitrogen-containing ring that can interact with biological targets.
- Hydroxymethyl Substituent : This functional group can participate in hydrogen bonding, influencing the compound's reactivity and biological interactions.
Table 1: Structural Features of [1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol
| Feature | Description |
|---|---|
| Molecular Formula | C10H19NO2 |
| Cyclopentyl Group | Enhances lipophilicity |
| Azetidine Ring | Facilitates interactions with biological targets |
| Hydroxymethyl Group | Potential for hydrogen bonding |
The biological activity of [1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol is not extensively documented, but its structural characteristics suggest several potential mechanisms:
- Enzyme Inhibition : The compound may interact with enzymes through hydrogen bonding and hydrophobic interactions.
- Receptor Modulation : Its azetidine structure may allow it to bind to various receptors, influencing signaling pathways.
Case Studies
- Antimicrobial Activity : Similar azetidine derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds with structural similarities exhibited minimum inhibitory concentrations (MICs) as low as 0.25–1 μg/mL against resistant bacterial strains such as MRSA and VRE .
- Neuropharmacological Effects : Compounds containing azetidine rings have been implicated in modulating neurotransmitter systems, suggesting that [1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol could potentially influence neurological pathways .
Table 2: Biological Activities of Related Azetidine Compounds
| Compound | Activity Type | MIC (μg/mL) |
|---|---|---|
| Azetidine Derivative A | Antimicrobial | 0.25–1 |
| Azetidine Derivative B | Neuropharmacological | Not specified |
| (1-Cyclopentylazetidine)dimethanol | Antimicrobial | Not specified |
Synthesis
The synthesis of [1-Cyclopentyl-3-(hydroxymethyl)azetidin-3-YL]methanol typically involves multi-step organic reactions. Key steps include:
- Formation of the Azetidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Hydroxymethyl Group : This step often requires selective reduction or substitution reactions to add the hydroxymethyl group to the azetidine nitrogen.
Table 3: Synthesis Steps Overview
| Step | Description |
|---|---|
| Step 1: Cyclization | Formation of the azetidine ring |
| Step 2: Hydroxymethylation | Addition of hydroxymethyl group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
